Cas no 2241130-21-0 (2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,5-difluorophenyl]acetic acid)
![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,5-difluorophenyl]acetic acid structure](https://ja.kuujia.com/scimg/cas/2241130-21-0x500.png)
2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,5-difluorophenyl]acetic acid 化学的及び物理的性質
名前と識別子
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- 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,5-difluorophenyl]acetic acid
- EN300-6477290
- 2241130-21-0
- Z3303764291
- 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,5-difluorophenyl]acetic acid
-
- インチ: 1S/C23H17F2NO4/c24-19-11-21(20(25)9-13(19)10-22(27)28)26-23(29)30-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-9,11,18H,10,12H2,(H,26,29)(H,27,28)
- InChIKey: HPRZXVUZYBUTBH-UHFFFAOYSA-N
- SMILES: FC1=CC(CC(=O)O)=C(C=C1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)F
計算された属性
- 精确分子量: 409.11256435g/mol
- 同位素质量: 409.11256435g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 30
- 回転可能化学結合数: 6
- 複雑さ: 610
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.3
- トポロジー分子極性表面積: 75.6Ų
2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,5-difluorophenyl]acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR028SMN-10g |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,5-difluorophenyl]aceticacid |
2241130-21-0 | 90% | 10g |
$9402.00 | 2023-12-15 | |
Enamine | EN300-6477290-10.0g |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,5-difluorophenyl]acetic acid |
2241130-21-0 | 10g |
$6819.0 | 2023-06-01 | ||
Enamine | EN300-6477290-5.0g |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,5-difluorophenyl]acetic acid |
2241130-21-0 | 5g |
$4599.0 | 2023-06-01 | ||
Enamine | EN300-6477290-0.05g |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,5-difluorophenyl]acetic acid |
2241130-21-0 | 0.05g |
$367.0 | 2023-06-01 | ||
Enamine | EN300-6477290-1.0g |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,5-difluorophenyl]acetic acid |
2241130-21-0 | 1g |
$1586.0 | 2023-06-01 | ||
Enamine | EN300-6477290-2.5g |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,5-difluorophenyl]acetic acid |
2241130-21-0 | 2.5g |
$3110.0 | 2023-06-01 | ||
Enamine | EN300-6477290-0.1g |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,5-difluorophenyl]acetic acid |
2241130-21-0 | 0.1g |
$549.0 | 2023-06-01 | ||
Aaron | AR028SMN-2.5g |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,5-difluorophenyl]aceticacid |
2241130-21-0 | 95% | 2.5g |
$4302.00 | 2025-02-16 | |
Aaron | AR028SMN-500mg |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,5-difluorophenyl]aceticacid |
2241130-21-0 | 95% | 500mg |
$1728.00 | 2025-02-16 | |
Aaron | AR028SMN-50mg |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,5-difluorophenyl]aceticacid |
2241130-21-0 | 95% | 50mg |
$530.00 | 2025-02-16 |
2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,5-difluorophenyl]acetic acid 関連文献
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,5-difluorophenyl]acetic acidに関する追加情報
2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,5-difluorophenyl]acetic Acid: A Comprehensive Overview
The compound with CAS No. 2241130-21-0, commonly referred to as 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,5-difluorophenyl]acetic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. This compound is notable for its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a difluorophenyl ring, and an acetic acid moiety. The combination of these functional groups renders this molecule versatile and amenable to a wide range of applications in chemical synthesis and pharmacological research.
Recent advancements in chemical synthesis have enabled the precise construction of this compound, leveraging state-of-the-art methodologies such as Suzuki coupling and Stille coupling reactions. These techniques allow for the efficient assembly of the molecule's intricate architecture, ensuring high purity and structural integrity. The Fmoc group, a well-known protecting group in peptide synthesis, plays a pivotal role in stabilizing the molecule during various synthetic steps. Its presence also facilitates subsequent modifications, making this compound an ideal building block for constructing more complex molecules.
One of the most promising applications of 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,5-difluorophenyl]acetic acid lies in its potential as a precursor for drug development. Researchers have explored its utility in designing small-molecule inhibitors targeting key enzymes involved in disease pathways. For instance, studies have demonstrated its ability to modulate the activity of kinases and proteases, which are critical players in conditions such as cancer and neurodegenerative diseases.
In addition to its role in drug discovery, this compound has also been employed as a chiral auxiliary in asymmetric synthesis. The incorporation of the Fmoc group enables the induction of chirality during the synthesis process, leading to enantiomerically enriched products. This property is particularly valuable in the production of pharmaceuticals, where stereochemistry plays a crucial role in determining efficacy and safety.
Recent research has further expanded the scope of this compound by investigating its potential as a fluorescent probe for bioimaging applications. The fluorophore moiety within the Fmoc group exhibits strong fluorescence under specific wavelengths, making it suitable for tracking molecular events in live cells. This dual functionality—combining therapeutic potential with diagnostic capabilities—positions this compound at the forefront of emerging technologies in biomedicine.
The synthesis and characterization of 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,5-difluorophenyl]acetic acid have been extensively documented in peer-reviewed journals, highlighting its robustness and reproducibility. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm its structure and purity. These studies underscore the importance of rigorous quality control measures in ensuring the reliability of chemical compounds used in research and development.
Looking ahead, the versatility of this compound suggests that it will continue to be a valuable tool in advancing chemical science and medicine. Its unique combination of functional groups and reactivity opens up new avenues for innovation across multiple disciplines. As researchers delve deeper into its properties and applications, 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,5-difluorophenyl]acetic acid is poised to make significant contributions to both academic research and industrial development.
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